3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Overview
Description
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride is an organic compound with the molecular formula C8H18ClNO3. It is a hydrochloride salt form of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid, which is characterized by the presence of an ethoxyethyl group attached to an amino group, and a methyl group attached to a propanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
- 3-[(2-Propoxyethyl)amino]-2-methylpropanoic acid hydrochloride
- 3-[(2-Butoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Uniqueness
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride is unique due to its specific ethoxyethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-(2-ethoxyethylamino)-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-12-5-4-9-6-7(2)8(10)11;/h7,9H,3-6H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYAWJUPMZNNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-13-9 | |
Record name | Propanoic acid, 3-[(2-ethoxyethyl)amino]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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